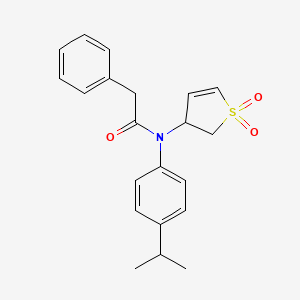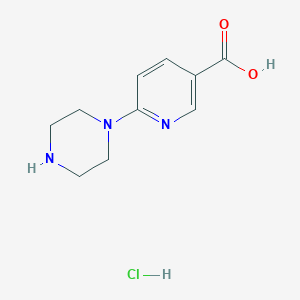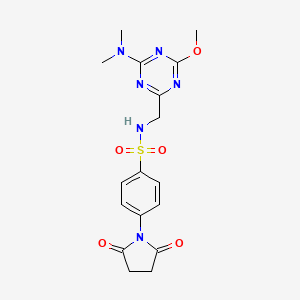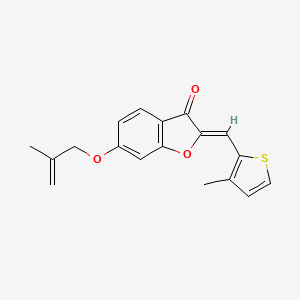![molecular formula C17H17Cl2NO6S B2992771 2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid CAS No. 338967-51-4](/img/structure/B2992771.png)
2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid” is a chemical compound with the molecular formula C17H17Cl2NO6S . It is a derivative of 2,4-Dichloro-5-(2-methoxyethoxy)aniline .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC1=C (Cl)C=C (Cl)C (OCCOC)=C1 . This indicates that the compound contains an aniline group (NC1=C) with two chlorine atoms (Cl) and a methoxyethoxy group (OCCOC). Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 434 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Environmental Protection
2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid, as part of the chlorinated phenoxy acids herbicides, has been studied for degradation using advanced oxidation processes. Optimization of photo-electro/Persulfate/nZVI process has shown promising results in degrading this herbicide in aqueous solutions, indicating its application in environmental protection. The process optimization included variables such as initial pH, persulfate anion concentration, and reaction time, aiming for efficient herbicide degradation and mineralization. This study revealed a high degradation efficiency, showcasing the potential of advanced oxidation processes in treating water contaminated with such herbicides (Mehralipour & Kermani, 2021).
Green Synthesis of Heterocyclic Compounds
The compound has also been indirectly involved in the development of green chemistry methodologies. For instance, disulfonic acid imidazolium chloroaluminate has been applied as a new acidic and heterogeneous catalyst for the green, simple, and efficient synthesis of heterocyclic compounds. This signifies the role of complex organic molecules in promoting sustainable chemical synthesis processes, further extending the scientific applications of such compounds in research (Moosavi‐Zare et al., 2013).
Study of Anticancer Agents
Another angle of research has been the stability and degradation pathways of related anticancer agents. Studies have investigated the degradation of compounds with similar sulfonyl groups in aqueous solutions, providing insights into the stability and potential efficacy of such agents in therapeutic contexts. This research is crucial for understanding the behavior of potential anticancer compounds under various conditions, thus contributing to the development of more stable and effective treatments (Pretzer & Repta, 1987).
Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids
Research has also focused on the hydrolytic transformations of related compounds to produce N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids. Such transformations under microwave irradiation in alkaline media showcase the adaptability and reactivity of these compounds, paving the way for the synthesis of novel chemical entities with potential applications in medicinal chemistry and drug design (Rudyakova et al., 2006).
Environmental Risk Assessments
The environmental impact and risk assessments of 2,4-dichlorophenoxy acetic acid and its derivatives have been critically evaluated. Studies have developed methodologies for analyzing residues in crops, providing a comprehensive understanding of the environmental fate of these compounds. This research is essential for assessing the safety and environmental impact of using such herbicides in agriculture (Zheng, Liu, & Hu, 2020).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it may be harmful if swallowed and causes serious eye irritation. Precautionary measures should be taken when handling this compound, including wearing protective gloves and eye protection .
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO6S/c1-25-7-8-26-16-10-15(13(18)9-14(16)19)20(11-17(21)22)27(23,24)12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYKBVCJIMILRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2,4-dichlorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2992696.png)
![1-(3-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2992697.png)
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2992699.png)
![(E)-3-(2-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2992700.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2992707.png)
